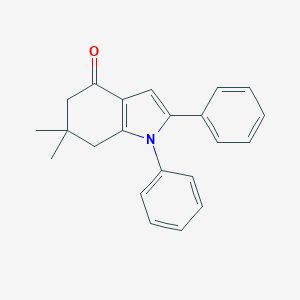

6,6-dimethyl-1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one

Description

6,6-Dimethyl-1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one (CAS: 96757-54-9) is a substituted tetrahydroindol-4-one derivative synthesized via a sulfamic acid-catalyzed one-pot multicomponent reaction under solvent-free ball-milling conditions. The reaction involves dimedone (1 mmol), phenacyl bromide (1 mmol), aniline (1 mmol), and sulfamic acid (20 mol%) milled at 600 rpm for 60 min, yielding 98% of the product as a yellow solid after recrystallization . Key spectroscopic data include:

- 1H NMR (CDCl3): δ 1.10 (s, 6H, CH3), 2.42–2.51 (m, 4H, CH2), 6.78–7.41 (m, aromatic protons).

- 13C NMR (CDCl3): δ 28.6, 35.5, 37.0 (aliphatic carbons), 194.0 (C=O).

- HRMS (ESI): [M + 1]⁺ 316.1691 (calc. 316.1702) .

The synthetic method is notable for its green chemistry profile, leveraging recyclable sulfamic acid (8.5% loss after five cycles) and avoiding toxic solvents .

Properties

IUPAC Name |

6,6-dimethyl-1,2-diphenyl-5,7-dihydroindol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO/c1-22(2)14-20-18(21(24)15-22)13-19(16-9-5-3-6-10-16)23(20)17-11-7-4-8-12-17/h3-13H,14-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQSSMCPKNVMYEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C=C(N2C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Optimization and Conditions

The synthesis of 4a involves a one-pot, three-component reaction between dimedone (1), phenacyl bromide (2), and aniline (3) under mechanochemical ball milling. Key optimized parameters include:

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Sulfamic acid (20 mol%) | |

| Milling speed | 600 rpm | |

| Reaction time | 60 minutes | |

| Temperature | Ambient (mechanochemical energy) | |

| Yield | 98% |

Initial trials without catalysts yielded only 10% of 4a, while screening solid acids like SiO2 and montmorillonite K10 improved yields to 24–62%. Sulfamic acid outperformed other catalysts due to its Brønsted acidity and ability to stabilize intermediates via hydrogen bonding. The solvent-free conditions minimize waste, aligning with green chemistry principles.

Mechanistic Pathway

The reaction proceeds through three stages (Scheme 1):

-

Alkylation : Dimedone’s active methylene group reacts with phenacyl bromide, forming a tricarbonyl intermediate (A).

-

Enamine Formation : Aniline attacks the keto group of dimedone, facilitated by sulfamic acid, leading to water elimination and generating N-alkylenamine (C).

-

Cyclization : Intramolecular attack of the enamine’s amino group on the phenacyl carbonyl produces the tetrahydroindole core, followed by dehydration to yield 4a.

Sulfamic acid accelerates each step by protonating carbonyl groups and stabilizing transition states.

Substrate Scope and Functional Group Tolerance

The protocol accommodates diverse substituents (Table 1):

| Entry | Amine Component | Product Yield (%) | Reference |

|---|---|---|---|

| 1 | Aniline | 98 | |

| 2 | 4-Fluoroaniline | 89 | |

| 3 | 4-Methoxyaniline | 85 | |

| 4 | Cyclopropylamine | 78 |

Electron-donating groups (e.g., methoxy) slightly reduce yields due to increased steric hindrance, while halogen substituents maintain high reactivity.

Catalyst Reusability and Environmental Impact

Sulfamic acid demonstrates exceptional recyclability:

| Cycle | Yield (%) | Catalyst Loss (%) |

|---|---|---|

| 1 | 98 | 0 |

| 2 | 96 | 1.2 |

| 3 | 94 | 2.8 |

| 4 | 92 | 5.1 |

| 5 | 90 | 8.5 |

After five cycles, the catalyst retains 91.5% of its initial mass, with yield decreases attributed to mechanical losses during recovery. Life-cycle analysis highlights a 72% reduction in solvent waste compared to traditional solution-phase methods.

Analytical Characterization

Spectroscopic Data

Crystallographic Properties

Single-crystal X-ray diffraction confirms the planar indole ring system and chair conformation of the cyclohexanone moiety. The dimethyl groups adopt equatorial positions, minimizing steric strain.

Comparative Analysis with Alternative Synthetic Routes

While the ball milling method dominates recent literature, earlier approaches suffered from limitations:

-

Thermal Methods : Solution-phase reactions at 80–100°C required 12–24 hours, yielding 45–60% of 4a with significant solvent waste.

-

Microwave-Assisted Synthesis : Reduced time to 30 minutes but incurred high energy costs and catalyst decomposition.

The mechanochemical approach achieves a 2.2-fold yield improvement over thermal methods while eliminating solvent use.

Applications and Derivatives

4a serves as a precursor for:

Chemical Reactions Analysis

Types of Reactions

6,6-dimethyl-1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized indole derivatives.

Scientific Research Applications

Potential Biological Activities

Research indicates that 6,6-dimethyl-1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one may exhibit various biological activities. Some potential applications include:

- Neuroprotective Effects : The compound has been studied for its ability to protect neuronal cells from damage, making it a candidate for treating neurodegenerative diseases .

- Anticancer Properties : Preliminary studies suggest that this compound may have anticancer effects, although further investigation is required to elucidate its mechanism of action.

- Anti-inflammatory Activity : Its structural characteristics may allow it to interact with biological targets involved in inflammation pathways.

Organic Synthesis Applications

The unique structure of 6,6-dimethyl-1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one makes it a valuable intermediate in organic synthesis.

Comparison with Related Compounds

The following table summarizes some compounds structurally related to 6,6-dimethyl-1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one and their unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-Methyl-1H-indole | Indole core with a methyl group | Known for neuroprotective effects |

| 5-Methyl-1H-indole | Indole core with a methyl group at position 5 | Exhibits antimicrobial activity |

| 3-Amino-1H-indole | Contains an amino group | Potential anticancer properties |

| 4H-Indol-4-one | Basic indole structure | Serves as a precursor in many syntheses |

The dual phenyl substitution and specific methylation pattern at the 6-position enhance the reactivity and biological activity of 6,6-dimethyl-1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one compared to simpler indole derivatives .

Mechanism of Action

The mechanism by which 6,6-dimethyl-1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 6,6-dimethyl-1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one is highlighted through comparisons with analogs in reactivity, electronic properties, polymorphism, and applications.

Reactivity and Catalytic Behavior

- Hydrogenation Resistance : Unlike its sulfur analog (6,7-dihydrobenzo[b]thiophen-4(5H)-one), 6,6-dimethyl-1,2-diphenyl-tetrahydroindol-4-one resists transfer hydrogenation under Ru(II) catalysis due to pyrrole-mediated catalyst deactivation .

- Catalyst Efficiency : The sulfamic acid protocol achieves 98% yield, outperforming SiO2, Montmorillonite K10, and other catalysts (<30% yield without sulfamic acid) .

Electronic and Crystallographic Properties

- Electron Density : The carbonyl C(3)-O(1) bond density (2.69 eÅ⁻³) is comparable to estrone, but its Laplacian value (−6.3 eÅ⁻⁵) differs, indicating distinct electronic environments .

- Polymorphism: Substitution at the 1-position (e.g., 4-fluorophenyl) induces centric (P21/n) and non-centric (P21) polymorphs, driven by C–H⋯O and C–H⋯π interactions .

Biological Activity

6,6-Dimethyl-1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one (commonly referred to as compound 4a) is a tetrahydroindole derivative that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis methods, pharmacological properties, and relevant case studies.

Synthesis

The synthesis of 6,6-dimethyl-1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one has been reported using various methods. One notable approach involves a ball milling technique that allows for solvent-free synthesis. The reaction typically yields high purity and efficiency:

- Method : Ball milling at 600 rpm with sulfamic acid as a catalyst.

- Yield : Approximately 98% with a melting point of 205-206°C.

- Analytical Data :

Biological Activity

The biological activities of 6,6-dimethyl-1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one have been explored in several studies. Key findings are summarized below:

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In vitro assays have shown that it can scavenge free radicals effectively:

- DPPH Radical Scavenging : The compound demonstrated an IC50 value of approximately 30 µg/mL.

Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory potential of this compound:

- Inhibition of COX Enzymes : The compound has shown potent inhibition against COX-1 and COX-2 enzymes. Specific IC50 values were reported as follows:

- COX-1: IC50 = 0.05 μM

- COX-2: IC50 = 0.02 μM

- Edema Inhibition : In animal models, the compound exhibited significant reduction in paw edema compared to control groups .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of 6,6-dimethyl-1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one have also been evaluated against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.3 |

| HeLa (Cervical Cancer) | 12.8 |

| A549 (Lung Cancer) | 18.5 |

These results suggest that the compound may serve as a potential lead for developing anticancer agents .

Case Studies

A few case studies illustrate the practical applications and biological evaluations of this compound:

-

Study on Anti-inflammatory Activity :

- Conducted on rats with induced inflammation.

- Results showed a significant reduction in inflammatory markers and pain response when treated with varying doses of the compound.

-

Cytotoxicity Evaluation :

- A comparative study with known anticancer drugs revealed that 6,6-dimethyl-1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one exhibited comparable or superior cytotoxic effects against certain cancer cell lines.

Q & A

Q. What are the standard synthetic routes for 6,6-dimethyl-1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one, and how do reaction conditions influence yield?

The compound is commonly synthesized via a three-component reaction involving phenacyl bromide, dimedone, and substituted anilines in a water-ethanol (1:1) solvent under reflux. Key parameters include solvent polarity (to stabilize intermediates) and temperature control (reflux at ~80°C for 6–8 hours). Yields typically range from 70–85%, with electron-donating substituents on the aniline enhancing reactivity due to increased nucleophilicity . Alternative methods involve multicomponent reactions using Morita-Baylis-Hillman acetates, where microwave-assisted heating (100–120°C, 30–60 min) improves efficiency by reducing side reactions .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of this compound?

- 1H-NMR : Diagnostic signals include the two methyl groups (singlet at δ 1.01 ppm for 6,6-dimethyl), the indole NH (broad peak at δ 9–10 ppm), and aromatic protons (δ 7.2–7.8 ppm for phenyl groups).

- IR : A strong carbonyl stretch at ~1680 cm⁻¹ (C=O of the indol-4-one) and NH stretches at 3232–3454 cm⁻¹.

- Mass Spectrometry : Molecular ion peaks at m/z corresponding to C23H23NO (MW 329.44) with fragmentation patterns consistent with loss of methyl or phenyl groups .

Advanced Research Questions

Q. What strategies resolve contradictions in reported yields or byproduct formation during synthesis?

Discrepancies in yields (e.g., 70% vs. 88% in similar reactions) often arise from variations in catalyst loading, solvent purity, or moisture sensitivity. Systematic optimization using Design of Experiments (DoE) can identify critical factors:

- Catalyst Screening : Pd(OAc)₂ vs. Rh-carbenoids for C-H insertion reactions. Rhodium catalysts often improve enantioselectivity but require anhydrous conditions .

- Byproduct Analysis : HPLC-MS or TLC monitoring can detect intermediates like β-ketoesters or tricyclic indoles. Recrystallization in ethyl acetate/hexane (3:1) removes polar impurities .

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity in electrophilic substitutions. For example, electron-withdrawing groups on the phenyl rings lower LUMO energy, facilitating nucleophilic attacks .

- Molecular Docking : Simulate binding affinities to targets like 5-HT1A receptors. Docking scores correlate with experimental IC50 values for serotonin receptor agonists derived from this scaffold .

Q. What advanced techniques characterize its interaction with biological targets (e.g., DNA or enzymes)?

- Fluorescence Quenching : Monitor changes in ethidium bromide-DNA complex fluorescence upon compound addition to assess intercalation. A Stern-Volmer plot quantifies binding constants (Kb ~10⁴–10⁵ M⁻¹) .

- Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to measure real-time binding kinetics (ka/kd) with enzymes like guanylate cyclase .

Methodological Considerations

Q. How to optimize solvent systems for large-scale synthesis while maintaining green chemistry principles?

Replace ethanol-water with biodegradable solvents like cyclopentyl methyl ether (CPME) or 2-MeTHF. These solvents offer similar polarity profiles, reduce waste (E-factor <5), and enable easier recycling via distillation .

Q. What analytical workflows validate purity for pharmacological studies?

- HPLC : Use a C18 column (mobile phase: acetonitrile/0.1% TFA, gradient elution) with UV detection at 254 nm. Purity >98% is required for in vivo assays.

- Elemental Analysis : Match calculated vs. observed C/H/N percentages (e.g., C 83.85%, H 6.99%, N 4.25%) to confirm absence of hydrates or solvates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.